Lentztrehalose B
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Overview
Description
Lentztrehalose B is a biologically stable analog of trehalose, a disaccharide formed from two glucose molecules linked by an α,α-1,1-glucosidic bond. Trehalose is known for its role as a sweetener, humectant, and stabilizer. This compound, isolated from the solid-state culture of Lentzea species ML457-mF8, is a di-dehydroxylated analog of trehalose. It is notable for its stability against mammalian trehalase, an enzyme that typically hydrolyzes trehalose .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lentztrehalose B is synthesized through the fermentation of Lentzea species ML457-mF8. The production is optimized under dry conditions, as wet conditions significantly reduce yield .
Industrial Production Methods: Industrial production of this compound involves solid-state fermentation. The process includes the cultivation of Lentzea species in a controlled environment, followed by extraction and purification of the compound. The stability of this compound against enzymatic hydrolysis makes it a promising candidate for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Lentztrehalose B undergoes various chemical reactions, including oxidation and reduction. It exhibits moderate antioxidative activity, which is significant in its biological functions .
Common Reagents and Conditions: The compound is stable under various conditions, including high temperatures and acidic environments. It is resistant to hydrolysis by porcine kidney trehalase and other microbial enzymes .
Major Products Formed: The primary products formed from the reactions of this compound include its oxidized and reduced forms. These products retain the core structure of the disaccharide, ensuring its biological activity .
Scientific Research Applications
Lentztrehalose B has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the stability and reactivity of disaccharides under various conditions.
Biology: The compound’s resistance to enzymatic hydrolysis makes it a valuable tool for studying carbohydrate metabolism and enzyme interactions.
Mechanism of Action
Lentztrehalose B exerts its effects primarily through the induction of autophagy, a catabolic process that degrades unnecessary or dysfunctional cellular components. It inhibits the activity of porcine kidney trehalase, preventing the hydrolysis of trehalose. This inhibition leads to the accumulation of trehalose, which in turn induces autophagy in cells. The compound’s antioxidative activity also contributes to its protective effects against oxidative stress .
Comparison with Similar Compounds
Lentztrehalose A: The original analog of trehalose, stable against enzymatic hydrolysis.
Lentztrehalose C: A cyclized analog of lentztrehalose A, also resistant to hydrolysis.
Uniqueness of Lentztrehalose B: this compound is unique due to its di-dehydroxylated structure, which enhances its stability against enzymatic hydrolysis. This stability makes it a more effective autophagy inducer compared to other analogs. Additionally, its moderate antioxidative activity adds to its potential therapeutic applications .
Properties
Molecular Formula |
C17H30O11 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-(3-methylbut-2-enoxy)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C17H30O11/c1-7(2)3-4-25-15-9(6-19)27-17(14(24)12(15)22)28-16-13(23)11(21)10(20)8(5-18)26-16/h3,8-24H,4-6H2,1-2H3/t8-,9-,10-,11+,12-,13-,14-,15-,16-,17-/m1/s1 |
InChI Key |
NODZOHVOYATRLP-JFQXGGNQSA-N |
Isomeric SMILES |
CC(=CCO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO)C |
Canonical SMILES |
CC(=CCOC1C(OC(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O)CO)C |
Origin of Product |
United States |
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